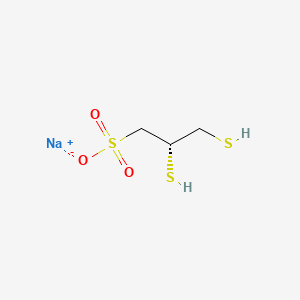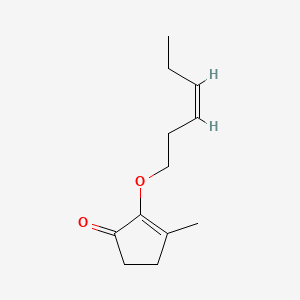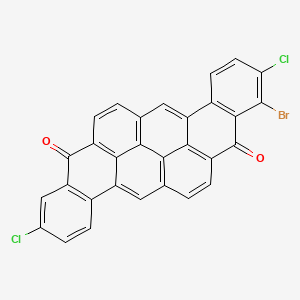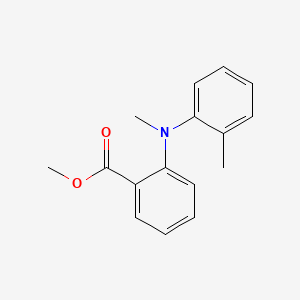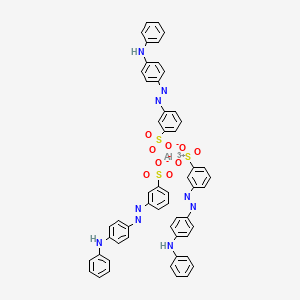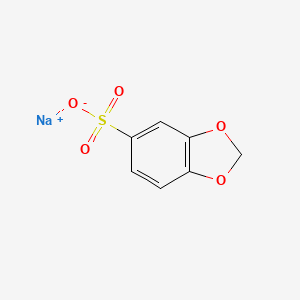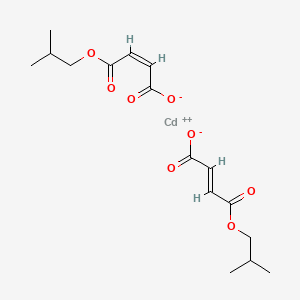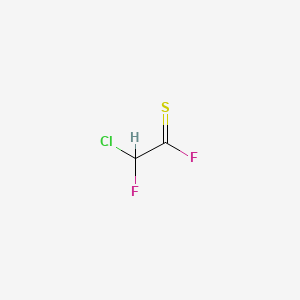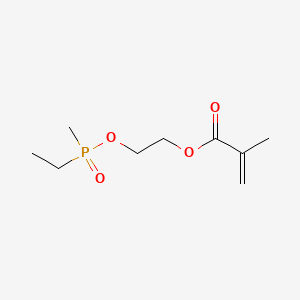
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate is an organophosphorus compound with the molecular formula C9H17O4P.
Vorbereitungsmethoden
The synthesis of 2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate typically involves the reaction of ethylmethylphosphinic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylmethylphosphinyl group can be replaced by other nucleophiles such as amines or thiols.
Polymerization: As a methacrylate ester, it can undergo free radical polymerization to form polymers with unique properties.
Wissenschaftliche Forschungsanwendungen
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as flame retardancy and thermal stability.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its unique chemical structure.
Biological Studies: It is employed in the study of enzyme inhibition and as a potential ligand for metal ion coordination.
Medical Research: The compound is investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Wirkmechanismus
The mechanism of action of 2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate involves its interaction with various molecular targets. The ethylmethylphosphinyl group can coordinate with metal ions, affecting their biological activity. Additionally, the methacrylate moiety allows the compound to participate in polymerization reactions, leading to the formation of polymeric networks with specific properties .
Vergleich Mit ähnlichen Verbindungen
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate can be compared with other similar compounds such as:
2-((Dimethylphosphinyl)oxy)ethyl methacrylate: This compound has a dimethylphosphinyl group instead of an ethylmethylphosphinyl group, leading to differences in reactivity and properties.
2-((Diethylphosphinyl)oxy)ethyl methacrylate: The presence of a diethylphosphinyl group results in variations in the compound’s chemical behavior and applications.
2-((Methylphosphinyl)oxy)ethyl methacrylate:
Eigenschaften
CAS-Nummer |
85567-24-4 |
|---|---|
Molekularformel |
C9H17O4P |
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
2-[ethyl(methyl)phosphoryl]oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H17O4P/c1-5-14(4,11)13-7-6-12-9(10)8(2)3/h2,5-7H2,1,3-4H3 |
InChI-Schlüssel |
NSYQLVPFHHUASQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(C)OCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


